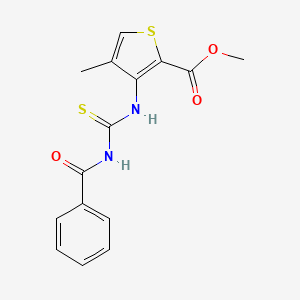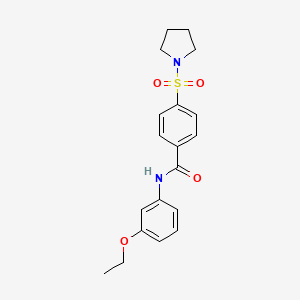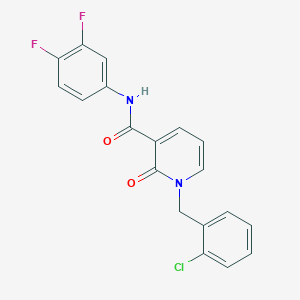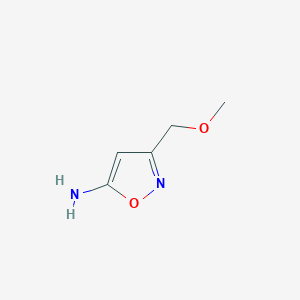![molecular formula C9H6BrNO2S B2407533 7-Bromo-2-(metoxi-carbonil)tieno[3,2-c]piridina CAS No. 2138177-54-3](/img/structure/B2407533.png)
7-Bromo-2-(metoxi-carbonil)tieno[3,2-c]piridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C9H6BrNO2S and its molecular weight is 272.12. The purity is usually 95%.
BenchChem offers high-quality Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de nuevos 7-[(Hetero)arilamino]tieno[2,3-b]pirazina-6-carboxilatos de metilo
Este compuesto se utiliza en la síntesis de nuevos 7-[(hetero)arilamino]tieno[2,3-b]pirazina-6-carboxilatos de metilo. Estos nuevos compuestos se sintetizaron mediante una reacción de acoplamiento cruzado C-N de Buchwald-Hartwig catalizada por Pd de 7-aminotieno[3,2-b]pirazina-6-carboxilato de metilo con haluros de (hetero)arilo o de 7-bromotieno[2,3-b]pirazina-6-carboxilato con (hetero)arilaminas .
Evaluación de la actividad antitumoral
El potencial antitumoral de estos compuestos se evaluó en cuatro líneas celulares tumorales humanas: adenocarcinoma gástrico (AGS), adenocarcinoma colorrectal (CaCo-2), carcinoma de mama (MCF7) y carcinoma pulmonar de células no pequeñas (NCI-H460). Algunos de estos compuestos mostraron resultados prometedores contra las líneas celulares AGS o CaCo-2 sin toxicidad a sus valores GI 50 .
Análisis del ciclo celular
Los efectos de los compuestos metoxilados en el perfil del ciclo celular y la inducción de apoptosis se estudiaron adicionalmente en la línea celular AGS .
Síntesis de inhibidores de GRK2
“7-Bromo-2-(metoxi-carbonil)tieno[3,2-c]piridina” se utiliza en la síntesis de inhibidores de GRK2. Estos inhibidores son importantes en el campo de la química medicinal, ya que potencialmente podrían utilizarse en el tratamiento de diversas enfermedades .
Desarrollo de inhibidores de quinasas
El sistema tieno[2,3-c]piridina, que incluye “this compound”, llamó la atención como un posible punto de partida para el desarrollo de inhibidores de quinasas .
Programas de descubrimiento de fármacos
Los simples derivados de tieno[2,3-c]piridina, incluyendo “this compound”, podrían servir como puntos de partida para futuros programas de descubrimiento de fármacos .
Mecanismo De Acción
Target of Action
Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate is primarily targeted towards G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a serine/threonine kinase that plays a crucial role in the regulation of G protein-coupled receptors (GPCRs). It is involved in various physiological processes and has been implicated in several diseases, including heart failure, hypertension, and diabetes .
Mode of Action
The compound interacts with its target, GRK2, by mimicking ATP, the natural substrate of the kinase . The thieno[2,3-c]pyridine scaffold of the compound forms secondary interactions with the kinase, leading to attenuated reactivity and increased selectivity . This interaction results in the inhibition of GRK2, thereby modulating the activity of GPCRs .
Biochemical Pathways
The inhibition of GRK2 affects the GPCR signaling pathway. GPCRs are involved in a wide range of physiological processes, including sensory perception, immune response, and hormone regulation. By inhibiting GRK2, the compound can modulate these processes, potentially leading to therapeutic effects .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant .
Result of Action
The primary result of the action of Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate is the inhibition of GRK2, leading to modulation of GPCR activity . This can affect various physiological processes regulated by GPCRs, potentially leading to therapeutic effects in conditions such as heart failure, hypertension, and diabetes .
Action Environment
The action of Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C
Propiedades
IUPAC Name |
methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S/c1-13-9(12)7-2-5-3-11-4-6(10)8(5)14-7/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBLCEKGOLBYBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CN=CC(=C2S1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138177-54-3 |
Source


|
| Record name | methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide](/img/structure/B2407450.png)
![N-(2,4-difluorophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B2407452.png)




![N1-(4-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2407461.png)
![2-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2407463.png)



![2-[(2-phenylethyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)

![N-[4-(ethylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2407472.png)
